2-(4-(4-Chlorobenzyl)phenoxy)-2-methylbutanol
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Overview
Description
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl group, a phenoxy group, and a butanol moiety
Preparation Methods
The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methyl-2-butanol under acidic conditions to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenols, alcohols, and ketones .
Scientific Research Applications
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes involved in oxidative stress and inflammation, such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to changes in gene expression and cellular function, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: A hypolipidemic agent used to treat high cholesterol levels.
4-chlorophenyl methyl sulfide: A compound with similar structural features but different chemical properties and applications.
Phenoxy acetamide derivatives: Compounds with similar phenoxy groups but different biological activities and uses
Properties
CAS No. |
71548-83-9 |
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Molecular Formula |
C18H21ClO2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol |
InChI |
InChI=1S/C18H21ClO2/c1-3-18(2,13-20)21-17-10-6-15(7-11-17)12-14-4-8-16(19)9-5-14/h4-11,20H,3,12-13H2,1-2H3 |
InChI Key |
BXBGQFBBRUPVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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